molecular formula C7H5Cl2N3 B6322830 5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine CAS No. 1059191-52-4

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine

Cat. No. B6322830
CAS RN: 1059191-52-4
M. Wt: 202.04 g/mol
InChI Key: XRNTVVRDPNUQET-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine is a chemical compound with the CAS Number: 1059191-52-4 . It has a molecular weight of 202.04 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored in a refrigerator, indicating that it may be sensitive to temperature .

Scientific Research Applications

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine has been studied for its potential applications in the field of medicine. In particular, its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied in depth. It has been found to possess anti-inflammatory, anti-proliferative, and anti-angiogenic properties, and has been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and heart disease.

Advantages and Limitations for Lab Experiments

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its water solubility, which makes it easy to work with in the laboratory. In addition, it is relatively stable and can be stored for long periods of time without degradation. Furthermore, it has a low toxicity profile and is not known to cause any adverse effects in laboratory animals.
On the other hand, there are some limitations to using this compound in laboratory experiments. In particular, it is not very soluble in organic solvents and can be difficult to work with in organic systems. In addition, it can be difficult to obtain in large quantities, as it is not commercially available. Finally, its mechanism of action is not fully understood, which can limit its potential applications.

Future Directions

There are several potential future directions for 5,7-dichloro-2-methyl-imidazo[1,2-c]pyrimidine research. One potential direction is to further investigate its mechanism of action, in order to better understand how it exerts its anti-inflammatory, anti-proliferative, and anti-angiogenic effects. In addition, further research could be conducted to explore its potential therapeutic applications in the treatment of various diseases, such as cancer, diabetes, and heart disease. Furthermore, further studies could be conducted to investigate its potential use as an adjunct therapy in combination with other drugs. Finally, further research could be conducted to investigate its potential use as a novel drug delivery system.

Synthesis Methods

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine can be synthesized by a two-step reaction sequence. The first step involves the reaction of 2-methyl-imidazo[1,2-c]pyrimidine with an excess of phosphorus oxychloride in the presence of a base, such as pyridine or triethylamine. This reaction yields the desired product, this compound, in good yields. The second step involves the reaction of the product with an aqueous solution of sodium hydroxide to yield the desired product in high purity.

Safety and Hazards

The safety information for 5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine indicates that it is associated with several hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, and P352 .

properties

IUPAC Name

5,7-dichloro-2-methylimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-3-12-6(10-4)2-5(8)11-7(12)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNTVVRDPNUQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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